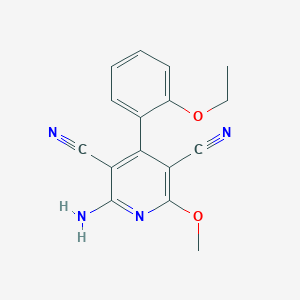
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with bromine, ethoxy, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of substituted thiazolidine derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In medicinal chemistry, it may act on specific enzymes or receptors to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(3-Bromo-4-hydroxybenzylidene)-thiazolidine-2,4-dione
- 5-(3-Ethoxy-4-hydroxybenzylidene)-thiazolidine-2,4-dione
- 5-(3-Bromo-5-methoxy-4-hydroxybenzylidene)-thiazolidine-2,4-dione
Uniqueness
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the specific combination of substituents on the benzylidene group. The presence of both bromine and ethoxy groups, along with the hydroxy group, imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H10BrNO4S |
|---|---|
分子量 |
344.18g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H10BrNO4S/c1-2-18-8-4-6(3-7(13)10(8)15)5-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-5+ |
InChIキー |
PAIQMMLSXDZBKP-WEVVVXLNSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)Br)O |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Dimethylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413731.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B413733.png)


![4-[2-(1,3-Benzodioxol-5-ylcarbonyl)carbohydrazonoyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B413736.png)

![5-bromo-N'-[(2-chloro-3-quinolinyl)methylene]nicotinohydrazide](/img/structure/B413740.png)
![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine](/img/structure/B413742.png)
![5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B413744.png)



